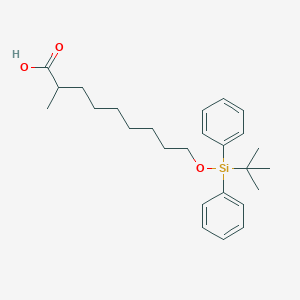
4-Methoxy-2-((2-(trimethylsilyl)ethoxy)methoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2-((2-(trimethylsilyl)ethoxy)methoxy)aniline is a chemical compound that falls under the category of aniline derivatives. This compound features an aniline moiety substituted with methoxy and trimethylsilyl ethoxy groups, providing it with unique chemical properties that have applications across various fields such as synthetic chemistry, material science, and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with aniline as the core structure, which undergoes sequential substitution reactions.
Methoxylation: : Introduction of the methoxy group to the 4-position on the aniline ring can be achieved through methylation using methanol and an acid catalyst.
Silyl Ether Formation: : The 2-position substitution with a (trimethylsilyl)ethoxy group involves the reaction of the corresponding hydroxyl compound with trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production may utilize continuous flow chemistry to enhance the reaction efficiency and yield. This method reduces the reaction time and increases the scalability of the production process. Solvent selection and reaction temperature optimization are critical in large-scale manufacturing to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The methoxy and aniline groups can undergo oxidation reactions under specific conditions, forming products such as quinones.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : Aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: : Palladium on carbon (Pd/C) with hydrogen, lithium aluminum hydride (LiAlH4).
Substituents: : Halides (Br2, Cl2) in the presence of Lewis acids such as AlCl3.
Major Products
Oxidation: : Quinones and other oxidation products.
Reduction: : Amines and related derivatives.
Substitution: : Halogenated aniline derivatives, nitroanilines.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2-((2-(trimethylsilyl)ethoxy)methoxy)aniline finds applications in:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules, it acts as a building block for dyes, pigments, and polymers.
Biology: : Potential use as a probe in biological assays due to its unique functional groups.
Medicine: : Investigation as a precursor for pharmaceutical compounds that may possess antimicrobial or anticancer properties.
Industry: : Application in the production of advanced materials such as coatings, adhesives, and nanomaterials.
Wirkmechanismus
The compound’s effects are mediated through its interactions with various molecular targets:
Enzyme Inhibition: : The aniline moiety can interact with and inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: : Potential to bind to receptors, modulating biological activity.
Chemical Pathways: : Engages in electron transfer processes and radical formation due to its functional groups, affecting biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Unique Features
The trimethylsilyl ethoxy substitution provides increased lipophilicity and stability compared to other aniline derivatives.
The methoxy group enhances electron-donating properties, affecting the compound's reactivity.
List of Similar Compounds
4-Methoxyaniline: : Lacks the trimethylsilyl ethoxy group.
2-Methoxyaniline: : Has the methoxy group in a different position.
Trimethylsilyl-substituted Anilines: : Differ in the placement of the trimethylsilyl group.
Aniline Derivatives: : Various derivatives with different substituents providing unique properties.
Eigenschaften
IUPAC Name |
4-methoxy-2-(2-trimethylsilylethoxymethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3Si/c1-15-11-5-6-12(14)13(9-11)17-10-16-7-8-18(2,3)4/h5-6,9H,7-8,10,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTGXQQSUATHIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)OCOCC[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride](/img/structure/B8122426.png)



![N-[[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclobutanecarboxamide](/img/structure/B8122445.png)








![Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate](/img/structure/B8122511.png)
